Cas no 2172071-74-6 (1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide structure
2172071-74-6 structure
商品名:1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
CAS番号:2172071-74-6
MF:C9H13F3N4O
メガワット:250.220931768417
CID:5566514
PubChem ID:165596252

1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
    • EN300-1594328
    • 2172071-74-6
    • インチ: 1S/C9H13F3N4O/c1-5(2)3-4-16-7(9(10,11)12)6(8(13)17)14-15-16/h5H,3-4H2,1-2H3,(H2,13,17)
    • InChIKey: FUBBVKLQPZVDIM-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(N)=O)N=NN1CCC(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 250.10414554g/mol
  • どういたいしつりょう: 250.10414554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 73.8Ų

1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1594328-5000mg
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
5000mg
$3520.0 2023-09-23
Enamine
EN300-1594328-50mg
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
50mg
$1020.0 2023-09-23
Enamine
EN300-1594328-0.1g
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
0.1g
$1068.0 2023-07-10
Enamine
EN300-1594328-0.25g
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
0.25g
$1117.0 2023-07-10
Enamine
EN300-1594328-250mg
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
250mg
$1117.0 2023-09-23
Enamine
EN300-1594328-2500mg
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
2500mg
$2379.0 2023-09-23
Enamine
EN300-1594328-1000mg
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
1000mg
$1214.0 2023-09-23
Enamine
EN300-1594328-100mg
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
100mg
$1068.0 2023-09-23
Enamine
EN300-1594328-500mg
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
500mg
$1165.0 2023-09-23
Enamine
EN300-1594328-2.5g
1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
2172071-74-6
2.5g
$2379.0 2023-07-10

1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 2172071-74-6 and Product Name: 1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

The compound identified by the CAS number 2172071-74-6 and the product name 1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the triazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a 3-methylbutyl side chain, contribute to its unique chemical properties and biological interactions.

Recent research in the field of drug discovery has highlighted the importance of trifluoromethyl-substituted compounds due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The trifluoromethyl group in this compound is strategically positioned at the 5-position of the triazole ring, which has been shown to improve the compound's interaction with biological targets. This substitution pattern is particularly relevant in the development of antiviral and anticancer agents, where trifluoromethylated compounds often exhibit improved efficacy.

The 3-methylbutyl side chain in the molecule adds another layer of complexity, influencing both the solubility and bioavailability of the compound. This structural element is often employed in medicinal chemistry to modulate pharmacokinetic properties, ensuring better absorption and distribution within the body. The combination of these two substituents makes 1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide a promising candidate for further investigation in therapeutic applications.

In vitro studies have begun to elucidate the potential biological activities of this compound. Preliminary experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammation and cancer progression. The triazole core is known for its ability to interact with nucleophilic centers in biological molecules, making it a versatile scaffold for drug design. The carboxamide functional group further enhances its potential as a pharmacophore by providing a site for hydrogen bonding interactions with biological targets.

One of the most exciting aspects of this compound is its potential application in addressing emerging therapeutic challenges. The rise of drug-resistant pathogens and the need for novel treatments have spurred interest in developing new chemical entities with unique mechanisms of action. The structural features of 1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide position it as a candidate for such efforts. Its ability to modulate key biological pathways without significant off-target effects makes it an attractive option for further development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the complex framework efficiently. These synthetic strategies not only highlight the synthetic prowess required but also demonstrate the compound's feasibility for large-scale production if needed.

As research progresses, computational modeling and molecular dynamics simulations are being increasingly utilized to understand the interactions between this compound and its biological targets at an atomic level. These computational approaches can provide valuable insights into how changes in structure can influence biological activity, guiding future modifications and optimization efforts. The integration of experimental data with computational predictions offers a powerful framework for accelerating drug discovery pipelines.

The potential applications of 1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique combination of functional groups makes it a versatile building block that could be modified further to create derivatives with tailored properties. Such derivatives might find applications in crop protection or advanced material formulations where specific chemical characteristics are required.

Regulatory considerations are also an important aspect when evaluating new chemical entities like this one. Ensuring compliance with safety standards and regulatory guidelines is essential before moving into clinical trials or commercialization. Preliminary toxicological assessments have been conducted to evaluate acute toxicity profiles, providing initial data on safety considerations that will guide subsequent development efforts.

In conclusion,1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172071-74-6) represents a significant contribution to modern pharmaceutical chemistry. Its unique structural features position it as a promising candidate for further investigation across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of action,this compound holds great potential for addressing unmet medical needs through innovative drug design strategies.

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